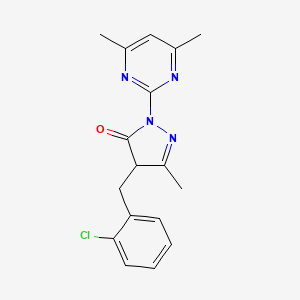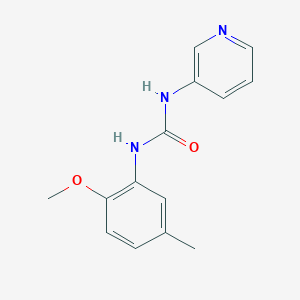![molecular formula C18H20N2O3 B5352066 5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-furamide](/img/structure/B5352066.png)
5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-furamide, commonly known as 5-MeO-MiPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It is a potent psychoactive compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 5-MeO-MiPT is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the release of serotonin and other neurotransmitters, leading to the observed physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-MeO-MiPT are diverse. It has been shown to cause an increase in heart rate, blood pressure, and body temperature. Additionally, it has been found to have effects on the gastrointestinal system, causing nausea and vomiting. Psychologically, it has been found to cause altered states of consciousness, including visual and auditory hallucinations, euphoria, and altered perception of time.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-MeO-MiPT in laboratory experiments is its potent psychoactive effects. This allows researchers to study the effects of serotonin receptor agonists on the central nervous system and potentially develop new therapeutic applications. However, one of the main limitations is the potential for abuse and the lack of understanding of the long-term effects of the compound.
Future Directions
There are several potential future directions for research on 5-MeO-MiPT. One potential avenue is the development of new therapeutic applications for the compound, specifically in the treatment of anxiety-related disorders and PTSD. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of the compound. Finally, there is potential for the development of new synthetic analogs of 5-MeO-MiPT with improved therapeutic properties and reduced potential for abuse.
Synthesis Methods
The synthesis of 5-MeO-MiPT involves the reaction between 5-MeO-DMT and 3-(2-chloroethyl)-2,4-dimethyl-1H-pyrrole-1-carboxylate. The reaction takes place in the presence of a catalyst and yields 5-MeO-MiPT as a white crystalline powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
5-MeO-MiPT has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on the central nervous system and has been shown to have antidepressant and anxiolytic properties. Additionally, it has been found to have potential applications in the treatment of post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
properties
IUPAC Name |
5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-7-13(17-14(8-10)11(2)12(3)20-17)9-19-18(21)15-5-6-16(22-4)23-15/h5-8,20H,9H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHIQMAAKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CNC(=O)C3=CC=C(O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5351992.png)
![3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5352005.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)
![4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352024.png)
![4-{[2-(3-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5352031.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5352033.png)
![5-amino-3-(4-methoxyphenyl)-4,8-dimethyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5352038.png)
![4-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5352044.png)

![2-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5352057.png)
![4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5352062.png)
![3,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5352080.png)